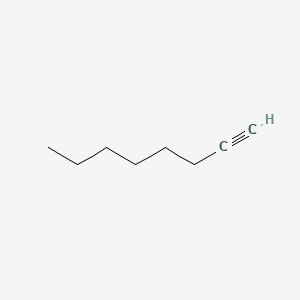

1-Octyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oct-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIPWJGWASORKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060863 | |

| Record name | 1-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 1-Octyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

13.6 [mmHg] | |

| Record name | 1-Octyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-05-0, 32073-03-3 | |

| Record name | 1-Octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032073033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S3FMU8W67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Octyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-octyne (B150090), a terminal alkyne with significant applications in organic synthesis. The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols for key property determination and visualizations to illustrate workflows.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1][2][3] It is a nonpolar molecule, which dictates its solubility and other physical behaviors.[4] As a terminal alkyne, it participates in a variety of organic reactions, including halogenation, hydration, oxidative cleavage, hydrogenation, and polymerization, making it a valuable precursor in the synthesis of more complex molecules.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₄ | [2][5][6] |

| Molecular Weight | 110.20 g/mol | [5][6] |

| Appearance | Clear colorless to yellow liquid | [1][2][3] |

| Odor | Ethereal and sweet, remotely resembling Myrcene | [1] |

| Density | 0.747 g/mL at 25 °C | [1][7] |

| Boiling Point | 127-128 °C | [1][7] |

| Melting Point | -80 °C | [1][7] |

| Flash Point | 17 °C (62.6 °F) | [6][8] |

| Vapor Pressure | 37.7 mmHg at 37.7 °C | [2][7] |

| Refractive Index (n²⁰/D) | 1.416 | [1][7] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Immiscible/Negligible | [1][3][4] |

| Alcohol (Ethanol) | Miscible | [1][2][3] |

| Ether | Miscible | [1][2][4] |

| Other Organic Solvents (e.g., Benzene, Hexane) | Generally Soluble | [4] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | References |

| ¹H NMR (in CDCl₃) | δ ~2.18 ppm (triplet, 2H, propargylic CH₂), δ ~1.92 ppm (triplet, 1H, acetylenic CH), δ ~1.2-1.6 ppm (multiplet, 8H, alkyl CH₂), δ ~0.90 ppm (triplet, 3H, methyl CH₃) | [9] |

| ¹³C NMR | Signals for eight distinct carbon atoms. | [5] |

| Infrared (IR) Spectroscopy | ~3313 cm⁻¹ (alkynyl C-H stretch), ~2119 cm⁻¹ (C≡C stretch) | [10] |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z 110 | [11] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical and spectroscopic properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small sample of liquid.

Materials:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

This compound sample

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Add a small amount of this compound (approximately 0.5 mL) into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heating oil surrounds the test tube.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. This will create convection currents that ensure uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like this compound, it can be determined by measuring the mass of a known volume.

Materials:

-

Pycnometer or a graduated cylinder (e.g., 10 mL)

-

Analytical balance

-

This compound sample

-

Thermometer

Procedure:

-

Ensure the pycnometer or graduated cylinder is clean and dry.

-

Measure and record the mass of the empty pycnometer or graduated cylinder using an analytical balance.

-

Carefully add a known volume of this compound (e.g., 5 mL) to the pycnometer or graduated cylinder. Record the exact volume.

-

Measure and record the mass of the pycnometer or graduated cylinder containing the this compound.

-

Measure and record the temperature of the this compound.

-

Calculate the mass of the this compound by subtracting the mass of the empty container from the mass of the container with the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like this compound, a "neat" spectrum can be obtained by placing a thin film of the liquid between two salt plates.

Materials:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

This compound sample

-

Solvent for cleaning (e.g., acetone (B3395972) or dichloromethane)

-

Kimwipes

Procedure:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent and a Kimwipe, then allow them to dry completely.

-

Using a Pasteur pipette, place a single drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interferences (e.g., CO₂, H₂O).

-

Acquire the IR spectrum of the this compound sample.

-

After analysis, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator for storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms and their connectivity.

Materials:

-

NMR spectrometer

-

NMR tube and cap

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS - often included in the deuterated solvent)

Procedure:

-

Prepare a dilute solution of the this compound sample in the deuterated solvent. A typical concentration is 5-25 mg of the compound in 0.6-0.7 mL of solvent.

-

Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

-

Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's instructions.

-

Place the sample into the NMR spectrometer.

-

The spectrometer will be "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

-

Acquire the ¹H NMR spectrum.

-

Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual representation of its key chemical reactions.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Key chemical reactions involving this compound as a precursor.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. batman.edu.tr [batman.edu.tr]

- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. youtube.com [youtube.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Octyne (B150090): Molecular Structure, Properties, and Spectroscopic Analysis

This technical guide provides a comprehensive overview of this compound, a terminal alkyne of significant interest in organic synthesis and as a building block in the development of novel chemical entities. This document details its molecular structure, physicochemical properties, and characteristic spectroscopic data, offering a foundational resource for its application in research and development.

Molecular Structure and Formula

This compound, also known as hexylacetylene, is an aliphatic hydrocarbon characterized by a terminal triple bond. This structural feature is the primary determinant of its chemical reactivity.

The molecule consists of an eight-carbon chain with a carbon-carbon triple bond located at the C-1 position.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[6][7][8] It is a highly flammable substance and should be handled with appropriate safety precautions.[1][8] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Appearance | Clear colorless to yellow liquid[6][7][8] |

| Boiling Point | 127-128 °C[7] |

| Melting Point | -80 °C[7] |

| Density | 0.747 g/mL at 25 °C[7] |

| Refractive Index (n20/D) | 1.416[7] |

| Vapor Pressure | 13.6 mmHg[1] |

| Flash Point | 16 °C (60.8 °F) - closed cup |

| Solubility | Immiscible with water; Miscible with alcohol, ether, and other organic solvents[7][8] |

Chemical Reactivity and Synthesis

The terminal alkyne group in this compound is highly reactive and participates in a variety of organic reactions. It is a key precursor for the synthesis of monohalogen-substituted alkenes and dihalogen-substituted alkanes.[6][7] Common reactions include halogenation, hydration, oxidative cleavage, hydrogenation, and hydrohalogenation.[7][9]

Two common laboratory-scale synthesis methods for this compound are:

-

Dehydrohalogenation of a vicinal dihalide using a strong base like sodium amide.[6]

-

Reaction of methyl hexyl ketone with phosphorus pentachloride, followed by hydrolysis and treatment with sodamide.[3][7]

Caption: Synthetic pathways for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected signals in key spectroscopic techniques.

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| ≡C-H (alkyne) stretch | ~3300 |

| C-H (alkane) stretch | ~2850-2960 |

| C≡C (alkyne) stretch | ~2100-2260 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.18 | Triplet | 2H | -CH₂-C≡CH |

| ~1.92 | Triplet | 1H | -C≡CH |

| ~1.52 | Multiplet | 2H | -CH₂-CH₂-C≡CH |

| ~1.25-1.40 | Multiplet | 6H | -(CH₂)₃-CH₃ |

| ~0.89 | Triplet | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~84.1 | -C≡CH |

| ~68.2 | -C≡CH |

| ~31.4 | C4 |

| ~28.6 | C5 |

| ~28.5 | C3 |

| ~22.6 | C6 |

| ~18.4 | C2 (-CH₂-C≡) |

| ~14.1 | C1 (-CH₃) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 110 | Molecular Ion [M]⁺ |

| 95 | [M - CH₃]⁺ |

| 81 | [M - C₂H₅]⁺ |

| 67 | [M - C₃H₇]⁺ |

| 53 | [M - C₄H₉]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A thin film of neat this compound liquid is prepared by placing one drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[10]

-

Instrument Setup: The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the clean plates is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.[10] The background is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[10] Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).[10]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-500 MHz).[10] Standard pulse sequences are used for data collection.

Caption: General experimental workflow for spectroscopic analysis.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis.[5][9] Its terminal alkyne functionality allows for participation in powerful carbon-carbon bond-forming reactions, such as Sonogashira, Suzuki, and Negishi couplings, after appropriate functionalization. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[5][11] The reactivity of the triple bond also makes it a candidate for use in click chemistry reactions and as a probe in chemical biology.

References

- 1. This compound | C8H14 | CID 12370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. gfschemicals.com [gfschemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 98-99%|High-Purity Reagent [benchchem.com]

- 7. This compound | 629-05-0 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound (629-05-0) at Nordmann - nordmann.global [nordmann.global]

An In-depth Technical Guide to the Synthesis of 1-Octyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octyne (B150090) is a terminal alkyne that serves as a crucial building block in organic synthesis. Its linear eight-carbon chain, terminating in a reactive triple bond, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The ability to introduce the octynyl group into various molecular scaffolds is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This guide provides a detailed overview of the core synthetic pathways to this compound, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows.

Core Synthesis Pathways

There are three primary and well-established methodologies for the synthesis of this compound:

-

Dehydrohalogenation of Dihalooctanes: This classic method involves the elimination of two equivalents of hydrogen halide from a vicinal (1,2-) or geminal (1,1-) dihalooctane using a strong base. The dihalide precursors are typically prepared from the corresponding alkene, 1-octene (B94956).

-

Synthesis from 2-Octanone (B155638): This pathway transforms a readily available ketone into the desired terminal alkyne through a two-step process involving reaction with a halogenating agent followed by elimination.

-

Alkylation of Acetylene (B1199291): This approach builds the this compound molecule by creating a new carbon-carbon bond between the acetylide anion and a suitable six-carbon alkyl halide.

Pathway 1: Dehydrohalogenation of Dihalooctanes

This is a robust and frequently employed method for the synthesis of terminal alkynes. The overall process begins with the halogenation of 1-octene to produce a 1,2-dihalooctane, which is then subjected to a double dehydrohalogenation reaction using a strong base.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via dehydrohalogenation.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Octene | N-Bromosuccinimide, Benzoyl Peroxide | CCl4 | Reflux (77) | 1 | ~65 (monobrominated octenes) | [1] |

| 2 | 1,2-Dibromooctane | Potassium Hydroxide, Tetraoctylammonium Bromide | Petroleum Ether | 75 | - | 95 | N/A |

| 2 | 4,5-Dibromooctane | Sodium Amide (NaNH2) | Liquid Ammonia (B1221849) | -33 | 2-4 | 75-85 (analogous reaction) | [2] |

Experimental Protocols

Step 1: Synthesis of 1,2-Dibromooctane from 1-Octene (General Procedure)

This protocol is based on the standard bromination of alkenes.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-octene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane. The reaction should be protected from light to prevent radical side reactions.

-

Addition of Bromine: Slowly add a solution of bromine (Br2) in the same solvent to the stirred solution of 1-octene. The addition is typically carried out at room temperature or below.

-

Reaction Monitoring: The disappearance of the characteristic red-brown color of bromine indicates the completion of the reaction.

-

Work-up: Upon completion, the solvent is removed under reduced pressure to yield crude 1,2-dibromooctane.

-

Purification: The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound from 1,2-Dibromooctane (General Procedure)

This protocol is based on the double dehydrohalogenation of vicinal dihalides.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet, suspend sodium amide (NaNH2, at least 2 equivalents) in liquid ammonia.

-

Addition of Dihalide: Slowly add a solution of 1,2-dibromooctane in a minimal amount of an inert solvent (e.g., diethyl ether) to the stirred sodium amide suspension.

-

Reaction: The reaction mixture is stirred for several hours at the temperature of liquid ammonia (-33 °C).

-

Quenching: The reaction is carefully quenched by the slow addition of water or an aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The ammonia is allowed to evaporate, and the remaining aqueous mixture is extracted with an organic solvent like diethyl ether.

-

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed by distillation.

-

Purification: The crude this compound is purified by fractional distillation.

Pathway 2: Synthesis from 2-Octanone

This method provides an alternative route to this compound starting from a ketone. The key steps involve the formation of a vinyl halide intermediate, followed by elimination.

Experimental Workflow

Caption: Workflow for the synthesis of this compound from 2-octanone.

Quantitative Data

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Octanone | PCl5 | Benzene | Ambient | 12 | 26 | [3] |

| 2 | Vinyl Halide Intermediate | Potassium tert-butylate, 18-crown-6 | Petroleum Ether | 80 | 12 | 62 | [3] |

Experimental Protocol

This protocol is based on the cited reaction conditions.[3]

Step 1: Synthesis of the Vinyl Halide Intermediate

-

Reaction Setup: In a flask suitable for reactions under an inert atmosphere, dissolve 2-octanone in benzene.

-

Addition of PCl5: Carefully add phosphorus pentachloride (PCl5) to the solution. The reaction is typically stirred at ambient temperature.

-

Reaction: The mixture is stirred for 12 hours.

-

Work-up and Isolation: The reaction mixture is carefully worked up to isolate the crude vinyl halide intermediate. Specific work-up procedures would need to be developed based on the reaction scale and safety considerations.

Step 2: Synthesis of this compound

-

Reaction Setup: The crude vinyl halide intermediate is dissolved in petroleum ether.

-

Addition of Base and Crown Ether: Potassium tert-butylate and 18-crown-6 are added to the solution. The crown ether is used to enhance the reactivity of the alkoxide base.

-

Reaction: The mixture is heated to 80 °C and stirred for 12 hours.

-

Work-up and Purification: The reaction mixture is cooled, quenched, and the this compound product is extracted. Purification is achieved by fractional distillation.

Pathway 3: Alkylation of Acetylene

This is a powerful and versatile method for the synthesis of terminal alkynes. It involves the deprotonation of acetylene to form a nucleophilic acetylide anion, which then undergoes an SN2 reaction with a primary alkyl halide.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via alkylation of acetylene.

Quantitative Data

| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Pentyne, 1-Bromohexane | Sodium Amide (NaNH2) | Diethyl Ether | Reflux | 4 | 75-85 (analogous reaction) | N/A |

Note: The data presented is for an analogous reaction involving the alkylation of an acetylide. Specific data for the synthesis of this compound from acetylene and 1-bromohexane was not found.

Experimental Protocol

This protocol is adapted from the synthesis of a related internal alkyne and general procedures for acetylide alkylation.

-

Formation of Sodium Acetylide:

-

Reaction Setup: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a stirrer, condense acetylene gas into liquid ammonia containing sodium amide (NaNH2). The formation of the sodium acetylide precipitate will be observed.

-

-

Alkylation:

-

Addition of Alkyl Halide: Slowly add 1-bromohexane to the stirred suspension of sodium acetylide in liquid ammonia.

-

Reaction: The reaction mixture is stirred for several hours, allowing the ammonia to reflux.

-

-

Work-up:

-

Quenching: Carefully quench the reaction by the slow addition of water or an aqueous solution of ammonium chloride.

-

Extraction: After the ammonia has evaporated, extract the aqueous residue with an organic solvent such as diethyl ether.

-

-

Purification:

-

Drying and Solvent Removal: Dry the combined organic extracts over an anhydrous salt, filter, and remove the solvent by distillation.

-

Final Purification: Purify the crude this compound by fractional distillation.

-

Conclusion

The synthesis of this compound can be effectively achieved through several reliable pathways. The choice of method will often depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity. The dehydrohalogenation of dihalooctanes is a high-yielding route, particularly when starting from the readily available 1-octene. The synthesis from 2-octanone offers an alternative from a different functional group precursor. The alkylation of acetylene is a fundamentally important method for building carbon chains and provides a direct route to this compound from simple starting materials. For all methods, careful control of reaction conditions and appropriate purification techniques are essential to obtain high-purity this compound suitable for further applications in research and development.

References

Reactivity Profile of the Terminal Alkyne in 1-Octyne: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

1-Octyne (B150090) (CH₃(CH₂)₅C≡CH) is a linear terminal alkyne that serves as a versatile and fundamental building block in organic synthesis.[1] Its reactivity is dominated by the terminal alkyne functional group, which features an acidic sp-hybridized C-H proton and an electron-rich triple bond.[1][2] This unique combination allows this compound to participate in a wide array of chemical transformations, including deprotonation to form a potent nucleophile, metal-catalyzed cross-coupling reactions, cycloadditions, and electrophilic additions. These reactions are pivotal in the construction of complex molecular architectures, making this compound a valuable precursor in the synthesis of pharmaceutical intermediates, agrochemicals, and specialized polymers.[3][4][5] This guide provides a comprehensive technical overview of the reactivity profile of this compound, detailing key reaction pathways, experimental protocols, and quantitative data to support its application in research and development.

Core Reactivity Principles

The chemical behavior of this compound is primarily dictated by two features of its terminal alkyne group: the acidity of the acetylenic hydrogen and the high electron density of the C≡C triple bond.[2]

Acidity of the Terminal Proton

The hydrogen atom attached to the sp-hybridized carbon of this compound is significantly more acidic than protons on sp² (alkene) or sp³ (alkane) hybridized carbons.[6][7] This enhanced acidity, with a pKa of approximately 25, is attributed to the high s-character (50%) of the sp orbital.[1][7][8] The s-orbital holds electrons closer to the nucleus, thus stabilizing the resulting conjugate base, the octynide anion (CH₃(CH₂)₅C≡C⁻).[7]

This acidity allows for facile deprotonation by a strong base, such as sodium amide (NaNH₂) or organolithium reagents, to generate the octynide anion.[6][8][9] This anion is a powerful nucleophile, crucial for forming new carbon-carbon bonds.[1][9]

Reactions at the Triple Bond

The π-bonds of the alkyne are electron-rich, making them susceptible to electrophilic addition reactions, similar to alkenes.[8][10] However, alkynes are generally less reactive towards electrophiles than alkenes.[8] Key addition reactions include hydration, hydrohalogenation, and halogenation. Furthermore, the triple bond readily participates in metal-catalyzed coupling and cycloaddition reactions, which are cornerstones of modern synthetic chemistry.[1][10]

Quantitative Data Summary

Quantitative data provides a foundation for understanding and predicting the behavior of this compound in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄ | [1][11][12] |

| Molecular Weight | 110.20 g/mol | [5][12][13] |

| CAS Number | 629-05-0 | [1][5][13] |

| Boiling Point | ~126 °C | [1] |

| pKa (Terminal H) | ~25 | [1][8][14] |

| Enthalpy of Vaporization (ΔvapH) | 35.83 kJ/mol |[11] |

Table 2: Key Reaction Conditions and Products

| Reaction Type | Reagents & Catalysts | Product Type | Regioselectivity |

|---|---|---|---|

| Deprotonation | NaNH₂, n-BuLi | Acetylide Anion | N/A |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone (2-Octanone) | Markovnikov |

| Anti-Markovnikov Hydration | 1. BH₃-THF; 2. H₂O₂, NaOH | Aldehyde (Octanal) | Anti-Markovnikov |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Cocatalyst, Amine Base | Disubstituted Alkyne | N/A |

| CuAAC (Click Chemistry) | Azide (B81097), Cu(I) Catalyst | 1,2,3-Triazole | N/A |

| Hydrohalogenation (1 eq.) | HX (e.g., HBr) | Vinyl Halide | Markovnikov |

| Hydrohalogenation (2 eq.) | HX (e.g., HBr) | Geminal Dihalide | Markovnikov |

Key Synthetic Transformations and Protocols

The following sections detail the most significant reactions involving the terminal alkyne of this compound, complete with generalized experimental protocols.

Deprotonation and Nucleophilic Alkylation

The formation of the octynide anion is a gateway to numerous synthetic pathways, most notably the formation of internal alkynes via Sₙ2 reactions with primary alkyl halides.[1][9]

Hydration Reactions: Ketone and Aldehyde Synthesis

The addition of water across the triple bond of this compound can be controlled to yield either a methyl ketone or an aldehyde, depending on the reagents used.[8]

The hydration of terminal alkynes like this compound in the presence of aqueous sulfuric acid and a mercury(II) sulfate (B86663) catalyst follows Markovnikov's rule.[15][16] The initial addition of water forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding 2-octanone (B155638).[8][15][16]

To synthesize the corresponding aldehyde (octanal), an anti-Markovnikov addition of water is required. This is achieved via a two-step hydroboration-oxidation sequence.[8] Borane (BH₃) adds across the triple bond, with the boron atom attaching to the terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the final aldehyde product.[8][16]

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Reaction Setup: A dry, nitrogen-flushed flask is charged with this compound dissolved in anhydrous THF. The flask is cooled in an ice bath.

-

Hydroboration: A solution of borane-THF complex (BH₃-THF) is added dropwise to the stirred solution over 5-10 minutes, maintaining the temperature at 0-5 °C.

-

Stirring: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the vinylborane (B8500763) intermediate.

-

Oxidation: The flask is cooled again in an ice bath. A solution of 3M aqueous sodium hydroxide (B78521) (NaOH) is added, followed by the slow, careful, dropwise addition of 30% hydrogen peroxide (H₂O₂). The temperature should be kept below 20 °C during this exothermic step.

-

Work-up: The mixture is stirred at room temperature for another hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure to yield the crude octanal, which can be purified by distillation or chromatography.

Metal-Catalyzed Cross-Coupling: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17][18][19] The reaction is catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, and is typically run in the presence of an amine base.[17][18][20] This reaction is fundamental in drug discovery and materials science for synthesizing conjugated enynes and arylalkynes.[18][19]

Experimental Protocol: Sonogashira Coupling

-

Catalyst Preparation: To a dry, inert-atmosphere (e.g., nitrogen or argon) flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) cocatalyst (e.g., CuI), the aryl/vinyl halide, and an appropriate solvent (e.g., THF or DMF).

-

Reagent Addition: Add the amine base (e.g., triethylamine (B128534) or diisopropylamine), followed by the dropwise addition of this compound.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated as required, and its progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a solvent like ethyl acetate (B1210297), and filtered to remove the amine hydrohalide salt. The filtrate is washed with water or a mild aqueous acid, then with brine.

-

Isolation: The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.[21]

Cycloaddition: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, this compound is a key substrate in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC).[22][23] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining the alkyne with an organic azide.[22][23] The reaction is highly efficient, selective, and biocompatible, making it invaluable for bioconjugation, drug discovery, and materials science.[23][24][25][26]

Experimental Protocol: CuAAC (Click Chemistry)

-

Reaction Setup: In a reaction vessel, dissolve the organic azide and this compound in a suitable solvent system. This can range from organic solvents (e.g., THF, t-BuOH) to aqueous solutions, often as a mixture (e.g., t-BuOH/H₂O).[23]

-

Catalyst Preparation: The Cu(I) catalyst is typically generated in situ. Add a source of copper(II), such as copper(II) sulfate (CuSO₄), followed by a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species. A stabilizing ligand like TBTA may also be included to protect the catalyst and improve efficiency.[25]

-

Reaction Conditions: The mixture is stirred at room temperature. The reaction is often rapid and can be complete within minutes to a few hours. Progress can be monitored by TLC or LC-MS.

-

Work-up and Isolation: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried, and concentrated. The resulting triazole product can be purified by chromatography or recrystallization if necessary.

Conclusion

This compound exhibits a rich and versatile reactivity profile centered on its terminal alkyne moiety. The acidity of its terminal proton allows for its conversion into a strong carbon-centered nucleophile, enabling the construction of higher-order alkynes. Simultaneously, the electron-rich triple bond undergoes a variety of powerful transformations, including regioselective hydration, Sonogashira cross-coupling, and highly efficient click cycloadditions. The reliability and predictability of these reactions have established this compound as an indispensable tool for chemists in academic research and industrial applications, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of this reactivity is essential for leveraging this compound to its full potential in the synthesis of novel and complex molecules.

References

- 1. This compound, 98-99%|High-Purity Reagent [benchchem.com]

- 2. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (629-05-0) at Nordmann - nordmann.global [nordmann.global]

- 4. chemimpex.com [chemimpex.com]

- 5. Octyne, this compound, this compound, Hexylacetylene, Oct-1-yne, 629-05-0, C8H14O, Mumbai, India [jaydevchemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Alkyne Reactivity [www2.chemistry.msu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound | C8H14 | CID 12370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-辛炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. chem.indiana.edu [chem.indiana.edu]

- 15. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. jk-sci.com [jk-sci.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Click chemistry - Wikipedia [en.wikipedia.org]

- 23. lumiprobe.com [lumiprobe.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. What is Click Chemistry? An Introduction [merckmillipore.com]

- 26. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Octyne (CAS 629-05-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octyne, identified by the CAS number 629-05-0, is a terminal alkyne with the chemical formula C₈H₁₄.[1][2] This colorless to pale yellow liquid is a versatile building block in organic synthesis, finding applications in the development of pharmaceutical intermediates and specialty chemicals.[3][4] Its reactivity, attributed to the terminal triple bond, allows for a variety of chemical transformations, making it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and biological activity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.20 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [5][6] |

| Melting Point | -79.3 to -80 °C | [5][6] |

| Boiling Point | 126.3 to 128 °C | [5][6] |

| Density | 0.747 g/mL at 25 °C | [5] |

| Vapor Pressure | 13.6 mmHg at 25 °C | [7] |

| Flash Point | 17 °C (62.6 °F) | [6] |

| Solubility | Miscible with alcohol and ether; Insoluble in water. | [5] |

| Refractive Index (n²⁰/D) | 1.416 | [5] |

Synthesis of this compound

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

From 1-Bromooctane (B94149) via Elimination

This method involves the dehydrohalogenation of 1-bromooctane using a strong base, such as sodium amide (NaNH₂). The reaction proceeds via an E2 mechanism.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium amide (1.2 equivalents) in anhydrous mineral oil or a high-boiling inert solvent.

-

Addition of Alkyl Halide: While stirring vigorously under a nitrogen atmosphere, slowly add 1-bromooctane (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 150-160 °C for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or ethanol (B145695) to decompose any unreacted sodium amide.

-

Isolation and Purification: Transfer the mixture to a separatory funnel and wash with water to remove inorganic salts. Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663), and purify by fractional distillation to yield this compound.

From 1-Octene (B94956) via Bromination and Dehydrobromination

This two-step synthesis first converts 1-octene to 1,2-dibromooctane (B3054993), which is then subjected to double dehydrobromination.

Step 1: Bromination of 1-Octene

-

Reaction Setup: Dissolve 1-octene (1.0 equivalent) in a suitable solvent like dichloromethane (B109758) or carbon tetrachloride in a round-bottom flask protected from light.

-

Addition of Bromine: Cool the solution in an ice bath and slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Work-up: Once the addition is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude 1,2-dibromooctane.

Step 2: Double Dehydrobromination of 1,2-Dibromooctane

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add the crude 1,2-dibromooctane (1.0 equivalent) and a strong base such as potassium hydroxide (B78521) (excess, e.g., 3-4 equivalents) in a high-boiling solvent like ethylene (B1197577) glycol or mineral oil.[5]

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours.

-

Isolation and Purification: After cooling, dilute the reaction mixture with water and extract the product with a low-boiling organic solvent (e.g., diethyl ether or pentane). Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and purify by fractional distillation to afford this compound.

Key Reactions and Applications in Drug Development

The terminal alkyne functionality of this compound makes it a valuable precursor in various coupling reactions that are pivotal in medicinal chemistry and drug discovery.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] This reaction is instrumental in the synthesis of substituted alkynes, which are common motifs in pharmaceutical compounds.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

-

Reagents and Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (CuI, 2-5 mol%), and the aryl halide (e.g., iodobenzene, 1.0 equivalent).

-

Solvent and Base: Add a degassed solvent such as triethylamine (B128534) (which also acts as the base) or a mixture of toluene/triethylamine.

-

Addition of this compound: Add this compound (1.2 equivalents) to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or GC.[1]

-

Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to yield the coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

CuAAC is a highly efficient and specific reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.[9][10] This "click chemistry" reaction is widely used in bioconjugation, drug discovery, and materials science for its reliability and mild reaction conditions.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl (B1604629) Azide

-

Reaction Setup: In a vial, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a suitable solvent system, such as a mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and sodium ascorbate (B8700270) (5-10 mol%) in water.

-

Reaction Initiation: Add the catalyst solution to the mixture of the alkyne and azide.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity: Mechanism-Based Inhibition of Alkane Hydroxylase (AlkB)

This compound has been identified as a mechanism-based inactivator of the non-heme di-iron monooxygenase, alkane hydroxylase (AlkB), from Pseudomonas putida GPo1.[7][11] This enzyme is responsible for the hydroxylation of medium-chain alkanes.

The proposed mechanism involves the oxidation of this compound by the activated di-iron center of AlkB to a highly reactive intermediate, an oxirene (B85696). This oxirene is unstable and rapidly rearranges to a ketene (B1206846). The electrophilic ketene then covalently modifies nucleophilic residues within the active site of AlkB, leading to irreversible inactivation of the enzyme.[7][11] Mass spectrometry analysis has shown a mass increase corresponding to an octanoyl moiety on several residues of the inactivated enzyme.[7][11]

This mechanism-based inhibition highlights the potential of this compound and its derivatives as probes for studying enzyme mechanisms and as potential leads for the development of enzyme inhibitors.

Safety Information

This compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its rich chemistry, centered around the terminal alkyne, allows for the construction of complex molecules through powerful reactions like the Sonogashira coupling and CuAAC. Furthermore, its demonstrated biological activity as a mechanism-based inhibitor of AlkB opens avenues for its use in biochemical and medicinal chemistry research. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beyondbenign.org [beyondbenign.org]

- 4. bioclone.net [bioclone.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural and mechanistic insight into alkane hydroxylation by Pseudomonas putida AlkB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. jenabioscience.com [jenabioscience.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Structural and mechanistic insight into alkane hydroxylation by Pseudomonas putida AlkB. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling and Storage of 1-Octyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-Octyne, a versatile terminal alkyne used in a variety of research and development applications, including organic synthesis and the development of pharmaceutical intermediates.[1] Adherence to strict safety protocols is essential when working with this highly flammable and potentially hazardous chemical.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic odor.[2] It is miscible with many organic solvents but has very low solubility in water.[3][4] A summary of its key quantitative properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄ | [5] |

| Molecular Weight | 110.20 g/mol | [6] |

| Boiling Point | 127-128 °C | [6] |

| Melting Point | -80 °C | [6] |

| Flash Point | 16 °C (closed cup) | [5][6] |

| Lower Explosive Limit (LEL) | 0.8% (V) | [5] |

| Relative Density | 0.746 g/mL at 25 °C | [5] |

| Vapor Pressure | 50.26 hPa at 37.7 °C | [5] |

| Water Solubility | 0.024 g/L | [4][5] |

Hazard Identification and Toxicology

This compound is classified as a highly flammable liquid and vapor and may be fatal if swallowed and enters the airways due to aspiration hazard.[2][5]

Table 2: Toxicological Data for this compound

| Test | Result | Species | Guideline | Source(s) |

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | OECD Test Guideline 420 | [5] |

| Aspiration Hazard | Category 1 | - | GHS | [2] |

While comprehensive data on skin and eye irritation is limited, it is recommended to avoid all contact.[5] Vapors may form an explosive mixture with air, and the substance is incompatible with strong oxidizing agents.[5]

Experimental Protocols for Safety-Related Data

The quantitative safety data presented in this guide are determined by standardized experimental protocols. Understanding these methodologies is crucial for a comprehensive risk assessment.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Test Guideline 420)

This method is designed to assess the acute toxic effects of a substance when administered orally.[7] It aims to identify a dose that causes evident toxicity without causing mortality.[7]

Methodology:

-

Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study.[8] Single animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[7]

-

Main Study: Groups of at least five animals of a single sex (typically female rats) are dosed with the selected fixed dose.[7][8] The substance is administered as a single oral dose via gavage.[7]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[8] Observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight.[8]

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[7]

Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.[6] The Pensky-Martens closed-cup method is commonly used for petroleum products and other liquids.[3]

Methodology:

-

Apparatus: A brass test cup with a close-fitting lid, a stirrer, and an ignition source is used.[9]

-

Procedure: The sample is placed in the test cup and heated at a slow, constant rate while being stirred.[5]

-

Ignition Test: The ignition source is periodically directed into the vapor space of the cup.[9]

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[9]

Concentration Limits of Flammability of Chemicals (ASTM E681)

This test determines the lower and upper concentration limits of a vapor in the air that can propagate a flame.[10]

Methodology:

-

Apparatus: A closed vessel (typically a flask) equipped with an ignition source and a means to introduce and mix the chemical vapor and air.

-

Procedure: A known concentration of the chemical vapor is mixed with air in the vessel at a specific temperature and pressure.[11]

-

Ignition: The ignition source is activated, and the mixture is observed for flame propagation.[12]

-

Determination: The concentration range is varied to determine the minimum concentration (Lower Flammable Limit - LFL) and the maximum concentration (Upper Flammable Limit - UFL) at which flame propagation occurs.[4]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazards of this compound, strict adherence to safe handling practices and the use of appropriate PPE are mandatory.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13] Use explosion-proof electrical and ventilating equipment.[13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[8]

-

Respiratory Protection: If working outside of a fume hood or if vapors are generated, a respirator with organic vapor cartridges is necessary.[8]

-

Storage Requirements

Proper storage of this compound is crucial to prevent fire and other incidents.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][13]

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[5][13]

-

Grounding: All containers and transfer equipment must be grounded to prevent static discharge.[13]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air.[5]

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[5]

Firefighting Measures

This compound is highly flammable. In case of a fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[5] Water spray can be used to cool containers.[5] Firefighters should wear self-contained breathing apparatus.

References

- 1. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. stonehousesafety.com [stonehousesafety.com]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. Maintenance Mode | ASTM [astm.org]

- 7. oecd.org [oecd.org]

- 8. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 9. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Maintenance Mode | ASTM [astm.org]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to the Solubility of 1-Octyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-octyne (B150090), a terminal alkyne of significant interest in organic synthesis and pharmaceutical development. This document summarizes known solubility data, offers a comprehensive experimental protocol for solubility determination, and visualizes the experimental workflow for clarity and reproducibility.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a nonpolar molecule due to its long hydrocarbon chain.[1] Consequently, it exhibits greater solubility in nonpolar organic solvents and is largely immiscible with polar solvents like water.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Most sources describe this compound as "miscible" with common organic solvents, which implies that it is soluble in all proportions. A specific quantitative value is, however, available for its solubility in water.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Water | Polar Protic | 0.024 g/L | 25 |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Miscible[2][3] | Not Specified |

| Ether (e.g., Diethyl ether) | Polar Aprotic | Miscible[2][3] | Not Specified |

| Hexane (B92381) | Nonpolar | Soluble[1] | Not Specified |

| Benzene (B151609) | Nonpolar | Soluble[1] | Not Specified |

| Toluene | Nonpolar | Soluble | Not Specified |

| Acetone | Polar Aprotic | Miscible | Not Specified |

Note: "Miscible" indicates that the two liquids can be mixed in any ratio to form a homogeneous solution. "Soluble" in the context of hexane and benzene indicates a high degree of solubility, though quantitative limits are not specified in the cited literature.

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute (e.g., this compound) in a liquid solvent. This protocol is based on the principle of reaching equilibrium saturation and then quantifying the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Separatory funnel

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Syringes for sample injection

-

Vials with septa

Procedure:

-

Preparation of the Saturated Solution:

-

In a sealed container (e.g., a large vial or flask with a secure cap), add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to a full day. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment. This will enable the separation of the undissolved this compound from the saturated solvent phase.

-

Carefully transfer the mixture to a separatory funnel, ensuring the temperature is maintained. Allow the layers to fully separate.

-

-

Sample Extraction and Preparation:

-

Carefully withdraw a precise volume of the saturated solvent (the top or bottom layer, depending on the relative densities) using a calibrated pipette. Be cautious not to disturb the interface or withdraw any of the undissolved this compound.

-

Transfer the known volume of the saturated solution to a volumetric flask and dilute it with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

-

Analyze the calibration standards using a suitable analytical method, such as GC-FID. Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of this compound.

-

Analyze the diluted sample of the saturated solution using the same analytical method.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or as a mass percentage.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility in an organic solvent.

References

A Technical Guide to the Chemical Behavior of 1-Octyne: Reactions, Protocols, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical behavior of 1-octyne (B150090) (n-hexylacetylene), a terminal alkyne widely employed in organic synthesis. Due to the reactivity of its carbon-carbon triple bond, this compound serves as a versatile building block for synthesizing a diverse range of organic compounds, from simple alkanes to complex heterocyclic structures, making it a valuable intermediate in pharmaceutical and materials science research.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid characterized by its terminal alkyne functional group.[1] This structure imparts distinct physical properties and chemical reactivity. It is miscible with common organic solvents like alcohol and ether but is immiscible with water.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄ | [3] |

| Molecular Weight | 110.20 g/mol | [1][2] |

| CAS Number | 629-05-0 | [3] |

| Density | 0.747 g/mL at 25 °C | [2] |

| Boiling Point | 127-128 °C | [2] |

| Melting Point | -80 °C | [2] |

| Refractive Index (n²⁰/D) | 1.416 | [2] |

| Vapor Pressure | 37.7 mmHg at 37.7 °C | [2] |

| Flash Point | 16 °C (60.8 °F) | [2] |

| Enthalpy of Vaporization | 10.12 kcal/mol | [4] |

Core Chemical Reactivity and Synthetic Pathways

The terminal alkyne group in this compound is the center of its reactivity, readily undergoing addition reactions. Key transformations include hydrogenation, hydration, hydrohalogenation, and cycloaddition, each providing a pathway to distinct classes of molecules.

Caption: Key synthetic transformations starting from this compound.

Key Experimental Protocols and Data

This section details the methodologies for the principal reactions of this compound. The conditions and outcomes are summarized in Table 2.

Table 2: Summary of Key Reactions of this compound

| Reaction | Reagents | Catalyst | Product(s) | Selectivity | Typical Yield | Ref(s) |

| Complete Hydrogenation | H₂ (gas) | Pd/C or PtO₂ | n-Octane | N/A | High (>95%) | [5] |

| Partial Hydrogenation | H₂ (gas) | Lindlar's Catalyst | 1-Octene | cis-Alkene | High (>90%) | [5] |

| Hydrohalogenation | HBr or HCl | None | 2-Bromo-1-octene | Markovnikov | Good | - |

| Hydration (Markovnikov) | H₂O, H₂SO₄ | HgSO₄ | 2-Octanone | Markovnikov | Good | [6] |

| Hydration (Anti-Markovnikov) | 1. BH₃-THF; 2. H₂O₂, NaOH | None | Octanal | Anti-Markovnikov | High (>90%) | [7] |

| CuAAC Cycloaddition | Benzyl (B1604629) Azide (B81097), Sodium Ascorbate (B8700270) | CuSO₄ | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | 1,4-Regioisomer | Excellent (>95%) | [8][9] |

Hydrogenation (Complete and Partial)

Hydrogenation of this compound can be controlled to yield either the fully saturated alkane (n-octane) or the corresponding alkene (1-octene).

-

Complete Hydrogenation to n-Octane: Using a highly active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with excess hydrogen gas leads to the complete reduction of the triple bond.

-

Partial Hydrogenation to 1-Octene: To stop the reaction at the alkene stage, a "poisoned" or less reactive catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), is used. This process exhibits syn-addition, yielding a cis-alkene, although for a terminal alkyne like this compound, this stereochemistry is not applicable. For terminal alkynes, stopping at the alkene can be challenging due to over-reduction.[5]

A nickel-based catalyst (NiC) has been shown to provide high selectivity for the hydrogenation of terminal alkynes to alkenes.[5]

-

Catalyst Preparation: A NiC catalyst is prepared via the chemical reduction of Ni(OAc)₂ with NaH in t-AmOH under a nitrogen atmosphere.[5]

-

Reaction Setup: The NiC catalyst is introduced into a reaction vessel under an inert atmosphere. The solvent (e.g., ethanol) and this compound are added.

-

Hydrogenation: The vessel is purged and then pressurized with hydrogen gas (e.g., 10-20 bar).[5] The reaction is stirred at room temperature.

-

Monitoring and Workup: The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product. For this compound, alkene selectivities can reach up to 90% at full conversion.[5]

Caption: Generalized workflow for the catalytic hydrogenation of this compound.

Hydration (Formation of Carbonyls)

The addition of water across the triple bond of this compound, followed by tautomerization, yields carbonyl compounds. The regioselectivity of the addition determines whether a ketone or an aldehyde is formed.

-

Markovnikov Hydration (Oxymercuration-Demercuration): This method produces a ketone. The reaction proceeds by adding water across the alkyne in the presence of a mercuric sulfate (B86663) catalyst in aqueous sulfuric acid.[6] The initial enol product rapidly tautomerizes to the more stable 2-octanone. This pathway avoids the rearrangements that can occur in simple acid-catalyzed hydration.[10][11]

-

Anti-Markovnikov Hydration (Hydroboration-Oxidation): This two-step sequence yields an aldehyde.[7] First, borane (B79455) (BH₃) adds across the triple bond, with the boron atom attaching to the terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to octanal.[12][13]

The following protocol is adapted from the hydroboration of 1-octene and illustrates the general procedure applicable to this compound.[14][15]

-

Hydroboration Step:

-

A dry, inert-atmosphere reaction flask containing this compound is cooled in an ice bath.

-

A solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for an additional period (e.g., 45 minutes) to ensure the complete formation of the organoborane intermediate.[14]

-

-

Oxidation Step:

-

The reaction mixture is cooled again in an ice bath.

-

A solution of 3M sodium hydroxide (B78521) (NaOH) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).[14] The temperature should be carefully controlled.

-

The mixture is then heated to reflux for a period (e.g., 45 minutes) to complete the oxidation.[14]

-

-

Isolation:

-

After cooling, the product is isolated via extraction with an organic solvent (e.g., ether).

-

The organic layers are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude aldehyde product.[14]